molecular formula C5H7N3O B7902191 5-amino-6-methyl-1H-pyrimidin-4-one

5-amino-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7902191
M. Wt: 125.13 g/mol
InChI Key: GZUUWQMNQRGTAD-UHFFFAOYSA-N
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Description

The compound identified as “5-amino-6-methyl-1H-pyrimidin-4-one” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-methyl-1H-pyrimidin-4-one involves several steps, including the preparation of intermediates and the final assembly of the compound. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

    Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

    Step 3: Final assembly of this compound through a series of chemical reactions, often involving catalysts and specific reaction conditions such as temperature and pressure control.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. Key aspects of industrial production include:

    Optimization of reaction conditions: to maximize yield and minimize by-products.

    Use of automated systems: for precise control of reaction parameters.

    Implementation of purification processes: to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

5-amino-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Properties

IUPAC Name

5-amino-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUUWQMNQRGTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.